molecular formula C13H20N2 B1451928 2-Methyl-4-(4-methyl-1-piperidinyl)aniline CAS No. 1155005-47-2

2-Methyl-4-(4-methyl-1-piperidinyl)aniline

Cat. No.: B1451928
CAS No.: 1155005-47-2
M. Wt: 204.31 g/mol
InChI Key: NZESFHIIJHUTRR-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methyl-1-piperidinyl)aniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline typically involves the reaction of 4-methylpiperidine with 2-methylaniline under specific conditions. One common method includes:

    Nucleophilic Substitution: Reacting 4-methylpiperidine with 2-methylaniline in the presence of a base such as sodium hydride or potassium carbonate.

    Catalysis: Utilizing catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Optimization of Reaction Parameters: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methyl-1-piperidinyl)aniline undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions include:

    Nitro Derivatives: From oxidation.

    Amine Derivatives: From reduction.

    Substituted Anilines: From electrophilic substitution.

Scientific Research Applications

2-Methyl-4-(4-methyl-1-piperidinyl)aniline has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-methyl-1-piperidinyl)aniline exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methylpiperidin-4-yl)aniline: Shares a similar structure but differs in the position of the methyl group.

    4-(4-Methylpiperidin-1-yl)aniline: Another closely related compound with slight structural variations.

Uniqueness

2-Methyl-4-(4-methyl-1-piperidinyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-methyl-4-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)12-3-4-13(14)11(2)9-12/h3-4,9-10H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZESFHIIJHUTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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